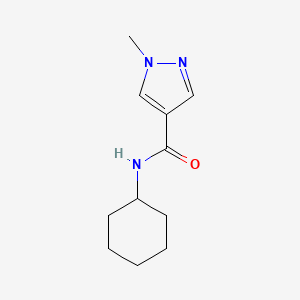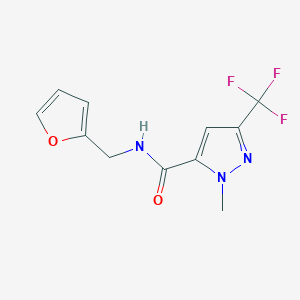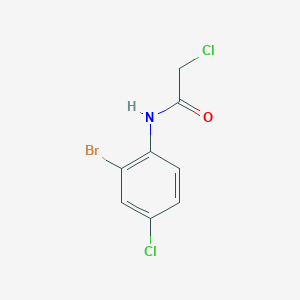![molecular formula C7H10ClN3O B7459464 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA is a member of the pyrazolylacetamide family, which has been shown to exhibit various pharmacological activities.
Applications De Recherche Scientifique
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to possess anticonvulsant and anxiolytic activities, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the central nervous system. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting neuronal activity. This action may contribute to the anticonvulsant and anxiolytic effects of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide.
Biochemical and Physiological Effects
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has been shown to affect various biochemical and physiological pathways in animal models. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to exhibit low toxicity in animal models, making it a safe candidate for further research. However, one limitation of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the research on 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide. One area of interest is the development of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another potential direction is the investigation of the effects of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide on other neurotransmitter systems, such as the serotonin and dopamine systems. Furthermore, the potential therapeutic applications of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base catalyst. The reaction yields 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11-5-6(4-10-11)3-9-7(12)2-8/h4-5H,2-3H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJGNVPEPXCYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)







![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)

